molecular formula C24H32ClNO6 B1662191 Sarpogrelate hydrochloride CAS No. 135159-51-2

Sarpogrelate hydrochloride

Cat. No. B1662191
CAS RN: 135159-51-2
M. Wt: 466 g/mol
InChI Key: POQBIDFFYCYHOB-UHFFFAOYSA-N
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Description

Sarpogrelate hydrochloride, also known as MCI-9042 or LS-187,118, is a drug that acts as an antagonist at the 5HT2A and 5-HT2B receptors . It blocks serotonin-induced platelet aggregation and has applications in the treatment of many diseases including diabetes mellitus, Buerger’s disease, Raynaud’s disease, coronary artery disease, angina pectoris, and atherosclerosis .


Synthesis Analysis

The synthesis of Sarpogrelate hydrochloride involves adding butanone to the crude product, stirring and warming up to dissolve, refluxing for 20-30 minutes, and then slowly cooling to room temperature while stirring. After crystallization at -10 to 0 degrees Celsius, the product is filtered, and the filter cake is washed with a small amount of butanone. The resulting white loose solid is dried under reduced pressure at 55-65 degrees Celsius for 24 hours to obtain Sarpogrelate hydrochloride .


Molecular Structure Analysis

The molecular formula of Sarpogrelate hydrochloride is C24H31NO6 . The molar mass is 429.513 g/mol . The IUPAC name is 4-[2-(dimethylamino)-1-({2-[2-(3-methoxyphenyl)ethyl]phenoxy}methyl)ethoxy]-4-oxobutanoic acid .


Chemical Reactions Analysis

Sarpogrelate hydrochloride has been used clinically as an anti-platelet drug for the prevention of thrombus, proliferation of vascular smooth muscle cells, and platelet aggregation . It has been found to cause vasodilation, or widening of the blood vessels, as well as reduce cell damage .

Scientific Research Applications

Vascular and Endothelial Protection

Sarpogrelate hydrochloride has been identified as a beneficial agent in cardiovascular diseases due to its ability to protect the vascular endothelium. It inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) and reduces monocyte–endothelial cell adhesion induced by high glucose, suggesting a protective role against dysfunction induced by high glucose levels (Su et al., 2012). Additionally, it has been shown to improve microcirculation in coronary artery disease (CAD) and is useful in treating various cardiovascular conditions like peripheral vascular disease, restenosis after coronary stenting, pulmonary hypertension, and myocardial infarction (Wang, 2005).

Pain Management and Nerve Protection

Sarpogrelate hydrochloride exhibits properties that can attenuate neurogenic pain induced by nucleus pulposus in rats, suggesting its potential for treating lumbar disc herniation-related pain (Hashizume et al., 2007). It can also protect against high glucose-induced endothelial dysfunction and oxidative stress, indicating its protective effect on nerve function in conditions like diabetes (Sun et al., 2011).

Platelet Aggregation Inhibition

The drug is known for its antiplatelet properties, particularly in inhibiting serotonin-induced platelet aggregation. It demonstrates effectiveness in preventing acute platelet aggregation in injured endothelium, suggesting its potential in preventing ischemic complications after surgical or endovascular arterial intervention (Houkin et al., 2006). It also shows an inhibitory effect on serotonin-induced platelet small-aggregate formation, reinforcing its role as an antiplatelet agent (Suehiro et al., 2000).

Mechanism of Action

Target of Action

Sarpogrelate hydrochloride primarily targets the 5-hydroxytryptamine (5-HT) receptor subtype 2A (5HT2A) and 5-HT2B receptors . These receptors play a crucial role in serotonin-induced platelet aggregation .

Mode of Action

Sarpogrelate hydrochloride acts as an antagonist at the 5HT2A and 5-HT2B receptors . By blocking these receptors, it inhibits serotonin-induced platelet aggregation . This interaction with its targets leads to the prevention of blood clot formation and improvement of blood flow .

Biochemical Pathways

The primary biochemical pathway affected by sarpogrelate hydrochloride is the serotonin signaling pathway. By acting as an antagonist at the 5HT2A and 5-HT2B receptors, it blocks the serotonin-induced platelet aggregation . This action can lead to a decrease in thrombus formation, which is a critical step in the development of cardiovascular diseases .

Pharmacokinetics

It is known that the drug has a rapid onset of action, reaching peak concentration in about 125 hours . The elimination half-life of sarpogrelate hydrochloride is approximately 3.59 hours . These properties suggest that the drug is rapidly absorbed and eliminated from the body.

Result of Action

The primary molecular effect of sarpogrelate hydrochloride’s action is the inhibition of serotonin-induced platelet aggregation . This leads to a decrease in thrombus formation, which can help prevent the development of various diseases, including diabetes mellitus, Buerger’s disease, Raynaud’s disease, coronary artery disease, angina pectoris, and atherosclerosis .

At the cellular level, sarpogrelate hydrochloride has been reported to improve low back pain, sciatica, and numbness of lower extremities in patients with lumbar disc herniation .

Safety and Hazards

Sarpogrelate hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . It is also considered hazardous under the 2012 OSHA Hazard Communication Standard .

Future Directions

Sarpogrelate hydrochloride has potential as a new heart failure therapy. According to researchers, it could potentially decrease health care costs associated with cardiovascular disease . It has been found to suppress the development of heart failure at least in part by inhibiting the ERK1/2–GATA4 signaling pathway .

properties

IUPAC Name

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQBIDFFYCYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046662
Record name Sarpogrelate hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarpogrelate hydrochloride

CAS RN

135159-51-2
Record name Sarpogrelate hydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarpogrelate hydrochloride [JAN]
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Record name Sarpogrelate hydrochloride
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Record name SARPOGRELATE HYDROCHLORIDE
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Record name SARPOGRELATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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